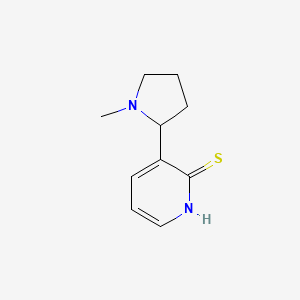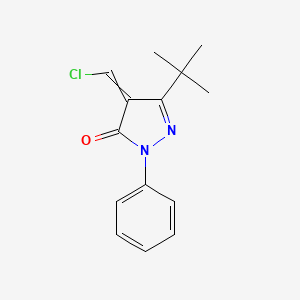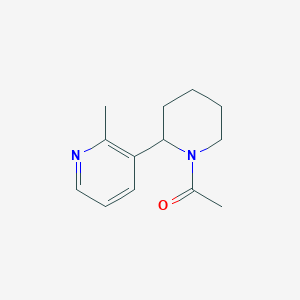![molecular formula C22H19Cl3N2O B11816156 2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B11816156.png)
2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-1-[3-(4-Chlorphenyl)-7-[(4-Chlorphenyl)methyliden]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-on ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die mehrere Chlorphenylgruppen und einen Hexahydro-Indazol-Kern umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-1-[3-(4-Chlorphenyl)-7-[(4-Chlorphenyl)methyliden]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-on beinhaltet typischerweise mehrere Schritte, beginnend mit der Herstellung des Indazol-Kerns. Dies kann durch die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht werden. Die Chlorphenylgruppen werden dann durch elektrophile aromatische Substitutionsreaktionen eingeführt, wobei Reagenzien wie Chlorbenzol und Katalysatoren wie Aluminiumchlorid verwendet werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Systemen zur Kontrolle von Temperatur, Druck und Reagenzzufuhr.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the indazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl groups are then introduced via electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-1-[3-(4-Chlorphenyl)-7-[(4-Chlorphenyl)methyliden]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart von Palladium auf Kohlenstoff durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Nucleophile Substitutionsreaktionen können an den Chlorphenylgruppen auftreten, wobei Nucleophile wie Hydroxidionen die Chloratome ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff, milde Temperaturen.
Substitution: Natriumhydroxid, Ethanol, Rückflussbedingungen.
Hauptprodukte
Oxidation: Ketone, Carbonsäuren.
Reduktion: Reduzierte Derivate mit weniger Doppelbindungen.
Substitution: Hydroxylisierte Derivate.
Wissenschaftliche Forschungsanwendungen
2-Chlor-1-[3-(4-Chlorphenyl)-7-[(4-Chlorphenyl)methyliden]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung bestimmter Krebsarten.
Industrie: Verwendet bei der Entwicklung neuer Materialien und chemischer Verfahren.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-1-[3-(4-Chlorphenyl)-7-[(4-Chlorphenyl)methyliden]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, und so antikanzerogene Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of 2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Chlor-phenyl)-3-hydroxy-2,2-dimethyl-propionsäuremethylester
- 5-Hydroxy-1-(4-methylbenzyl)-3-chlor-4-[(4-chlorphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-on
Einzigartigkeit
2-Chlor-1-[3-(4-Chlorphenyl)-7-[(4-Chlorphenyl)methyliden]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-on ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine mehreren Chlorphenylgruppen und der Hexahydro-Indazol-Kern unterscheiden ihn von anderen ähnlichen Verbindungen, was zu einzigartigen Anwendungen und Wirkungen führen kann.
Eigenschaften
Molekularformel |
C22H19Cl3N2O |
|---|---|
Molekulargewicht |
433.8 g/mol |
IUPAC-Name |
2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C22H19Cl3N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2 |
InChI-Schlüssel |
LMUSDELPFRNPKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)Cl)C1)C(=O)CCl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)

![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)




![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)



![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)


